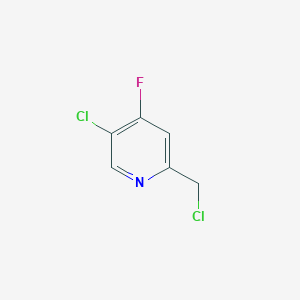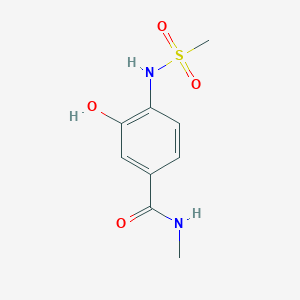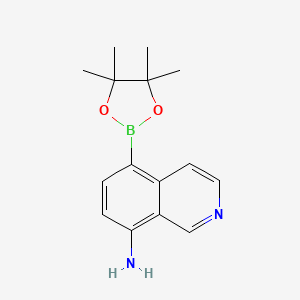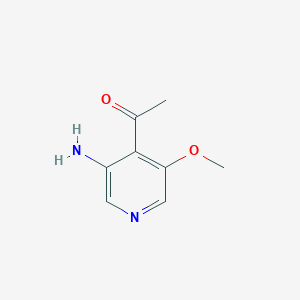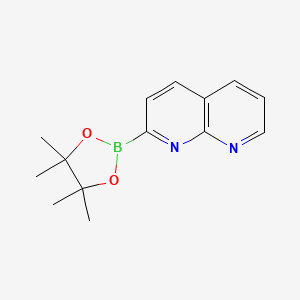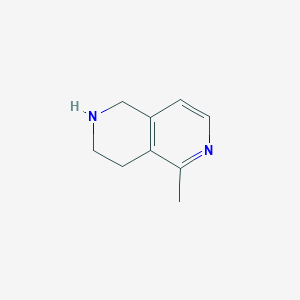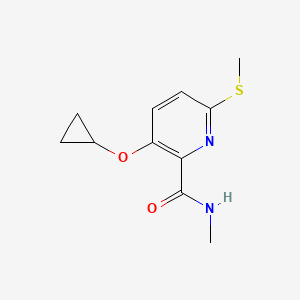![molecular formula C10H9NO6 B14842113 [3-(Methoxycarbonyl)-5-nitrophenyl]acetic acid](/img/structure/B14842113.png)
[3-(Methoxycarbonyl)-5-nitrophenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Methoxycarbonyl)-5-nitrophenyl]acetic acid: is an organic compound with the molecular formula C10H9NO6 It is characterized by the presence of a methoxycarbonyl group, a nitro group, and an acetic acid moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Methoxycarbonyl)-5-nitrophenyl]acetic acid typically involves the nitration of methyl 3-methoxycarbonylphenylacetate followed by hydrolysis. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position on the phenyl ring. The resulting nitro compound is then subjected to hydrolysis under acidic or basic conditions to yield the target compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the efficiency of the nitration and hydrolysis steps. The use of catalysts and optimized reaction parameters can further improve the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in [3-(Methoxycarbonyl)-5-nitrophenyl]acetic acid can undergo reduction reactions to form amino derivatives.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst to convert the nitro group to an amino group.
Substitution: The methoxycarbonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed:
Reduction: Formation of [3-(Aminocarbonyl)-5-nitrophenyl]acetic acid.
Substitution: Formation of derivatives with different functional groups replacing the methoxycarbonyl group.
Scientific Research Applications
Chemistry:
Organic Synthesis: [3-(Methoxycarbonyl)-5-nitrophenyl]acetic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its structural features.
Medicine:
Drug Development: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.
Industry:
Material Science: The compound can be used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [3-(Methoxycarbonyl)-5-nitrophenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the methoxycarbonyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
[3-(Methoxycarbonyl)-5-nitrophenyl]boronic acid: Similar structure with a boronic acid group instead of an acetic acid moiety.
[3-(Methoxycarbonyl)-5-nitrophenyl]methyl ester: Similar structure with a methyl ester group instead of an acetic acid moiety.
Uniqueness:
Functional Groups: The presence of both a methoxycarbonyl group and a nitro group on the phenyl ring makes [3-(Methoxycarbonyl)-5-nitrophenyl]acetic acid unique compared to its analogs.
Properties
Molecular Formula |
C10H9NO6 |
|---|---|
Molecular Weight |
239.18 g/mol |
IUPAC Name |
2-(3-methoxycarbonyl-5-nitrophenyl)acetic acid |
InChI |
InChI=1S/C10H9NO6/c1-17-10(14)7-2-6(4-9(12)13)3-8(5-7)11(15)16/h2-3,5H,4H2,1H3,(H,12,13) |
InChI Key |
VSISSQSDDOZGIA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)CC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







